5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including benzothiazole, pyrazole, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiazole structure, followed by the introduction of the pyrazole and isoxazole groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and conditions often involve elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
5-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development or as a probe in biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-1,3-benzothiazole
- 4-(4-Nitrophenyl)-1H-pyrazole
- 3-Isoxazolecarboxamide
Uniqueness
5-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H18N6O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H18N6O4S/c1-13-3-8-19-20(9-13)34-23(26-19)15-4-6-16(7-5-15)25-22(30)21-18(14(2)33-27-21)12-28-11-17(10-24-28)29(31)32/h3-11H,12H2,1-2H3,(H,25,30) |
InChI Key |
URALHIURVHXJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NOC(=C4CN5C=C(C=N5)[N+](=O)[O-])C |
Origin of Product |
United States |
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